molecular formula C23H20N4O2 B14671546 4-((2,5-Dimethoxyphenyl)azo)-1,5-diphenyl-1H-pyrazole CAS No. 40640-32-2

4-((2,5-Dimethoxyphenyl)azo)-1,5-diphenyl-1H-pyrazole

Cat. No.: B14671546
CAS No.: 40640-32-2
M. Wt: 384.4 g/mol
InChI Key: OYWHQRQXYITTEZ-UHFFFAOYSA-N
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Description

4-((2,5-Dimethoxyphenyl)azo)-1,5-diphenyl-1H-pyrazole is an organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features an azo group (-N=N-) linking a 2,5-dimethoxyphenyl group to a 1,5-diphenyl-1H-pyrazole moiety, making it an interesting subject for studies in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,5-Dimethoxyphenyl)azo)-1,5-diphenyl-1H-pyrazole typically involves the azo coupling reaction. This process starts with the diazotization of 2,5-dimethoxyaniline to form the corresponding diazonium salt. The diazonium salt is then coupled with 1,5-diphenyl-1H-pyrazole under controlled conditions to yield the desired azo compound. The reaction is usually carried out in an acidic medium, such as hydrochloric acid, and at low temperatures to ensure the stability of the diazonium salt.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pH, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-((2,5-Dimethoxyphenyl)azo)-1,5-diphenyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: The azo group can be reduced to form the corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (OH-, NH2-) are commonly employed.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

4-((2,5-Dimethoxyphenyl)azo)-1,5-diphenyl-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of dyes and pigments due to its azo group, which imparts vivid colors.

Mechanism of Action

The mechanism of action of 4-((2,5-Dimethoxyphenyl)azo)-1,5-diphenyl-1H-pyrazole is primarily based on its ability to interact with biological molecules through its azo group and aromatic rings. The compound can form hydrogen bonds, π-π interactions, and other non-covalent interactions with proteins, nucleic acids, and other biomolecules. These interactions can modulate the activity of enzymes, receptors, and other molecular targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-((2,5-Dimethoxyphenyl)azo)benzene: Similar structure but lacks the pyrazole ring.

    4-((2,5-Dimethoxyphenyl)azo)-1H-pyrazole: Similar but with fewer phenyl groups.

    4-((2,5-Dimethoxyphenyl)azo)-1,3-diphenyl-1H-pyrazole: Similar but with different substitution patterns on the pyrazole ring.

Uniqueness

4-((2,5-Dimethoxyphenyl)azo)-1,5-diphenyl-1H-pyrazole is unique due to the combination of its azo group and the 1,5-diphenyl-1H-pyrazole moiety. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

40640-32-2

Molecular Formula

C23H20N4O2

Molecular Weight

384.4 g/mol

IUPAC Name

(2,5-dimethoxyphenyl)-(1,5-diphenylpyrazol-4-yl)diazene

InChI

InChI=1S/C23H20N4O2/c1-28-19-13-14-22(29-2)20(15-19)25-26-21-16-24-27(18-11-7-4-8-12-18)23(21)17-9-5-3-6-10-17/h3-16H,1-2H3

InChI Key

OYWHQRQXYITTEZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)N=NC2=C(N(N=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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